REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]=[C:10]([CH3:12])[CH3:11]>CCO.[Pd]>[CH2:9]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[O:2][CH3:1])[CH:10]([CH3:12])[CH3:11]
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Name
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|
Quantity
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3.37 g
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Type
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reactant
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Smiles
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COC1=C(C=CC=C1)C=C(C)C
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CCO
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Name
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Quantity
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300 mg
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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at rt
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Type
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CUSTOM
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Details
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was determined by GC/MS (9 h)
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Duration
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9 h
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through celite and
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
|
|
Type
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product
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Smiles
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C(C(C)C)C1=C(C=CC=C1)OC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.87 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |